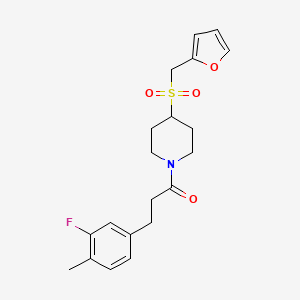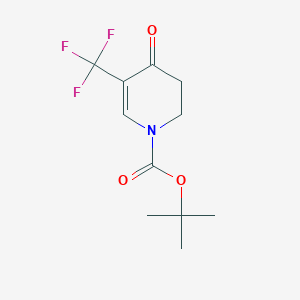
Tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate” is a chemical compound . It is a type of tert-butyl ester . Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Synthesis Analysis
The synthesis of tert-butyl esters, including “this compound”, can proceed from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
Chemical Reactions Analysis
Tert-butyl esters, including “this compound”, can undergo various reactions. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Moreover, aqueous phosphoric acid is an effective, environmentally benign, selective, and mild reagent for the deprotection of tert-butyl esters .
Scientific Research Applications
Synthesis and Anticancer Applications
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to the chemical of interest, serves as a pivotal intermediate in the synthesis of small molecule anticancer drugs. Its synthesis from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions has been optimized to a high total yield of 71.4%. This compound's significance lies in its role in addressing the resistance encountered by tyrosine kinase inhibitors in cancer treatment, highlighting its potential in developing novel anticancer therapies (Zhang et al., 2018).
Molecular Structure and Packing
Research into tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate has provided insights into its molecular structure, revealing an axial orientation of the isobutyl side chain and the compound's existence in the 4-enol form. X-ray studies have demonstrated how molecular packing in the crystal structure is driven by strong O-H...O=C hydrogen bonds, forming infinite chains. This detailed structural information is crucial for designing molecules with desired properties and functions (Didierjean et al., 2004).
Chemical Transformations and Synthetic Utility
The tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate's reactivity has been explored through its reaction with maleic anhydride to produce a Diels-Alder endo-adduct. Further chemical transformations of this adduct, including reactions with electrophilic and nucleophilic reagents and the reduction and oxidation of its functional groups, illustrate the compound's versatility in organic synthesis. This work showcases the potential for creating diverse and complex molecular architectures starting from this compound (Moskalenko & Boev, 2014).
properties
IUPAC Name |
tert-butyl 4-oxo-5-(trifluoromethyl)-2,3-dihydropyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMGVNOPDNGARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625775.png)
![1-(4-chlorophenyl)-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2625776.png)
![3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea](/img/structure/B2625779.png)
![3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2625781.png)
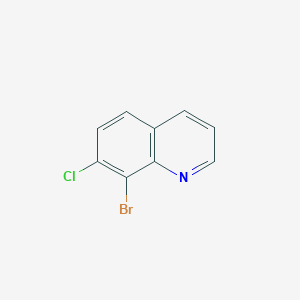
![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride](/img/structure/B2625785.png)
![(E)-4-(Dimethylamino)-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2625786.png)
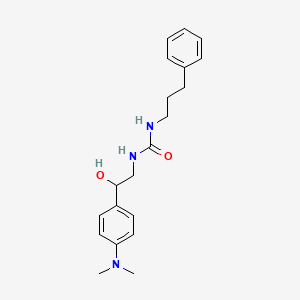
![Spiro[4.4]nonane-3-sulfonyl chloride](/img/structure/B2625788.png)
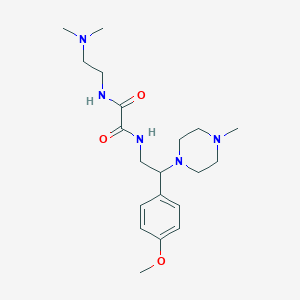
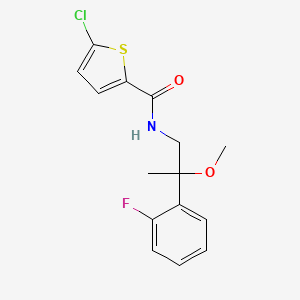
![6-(4-Fluorophenyl)-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2625792.png)
